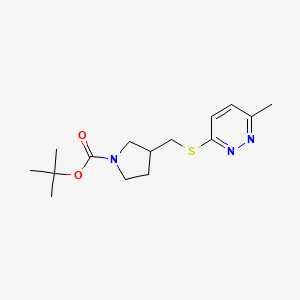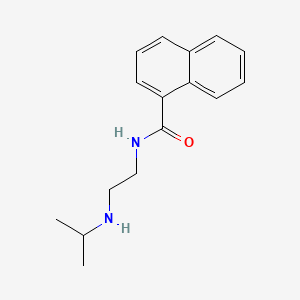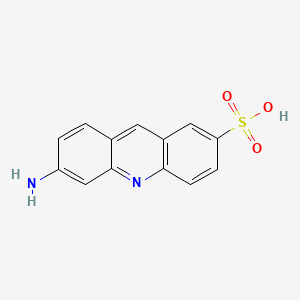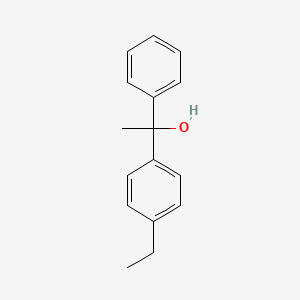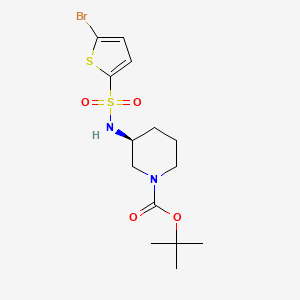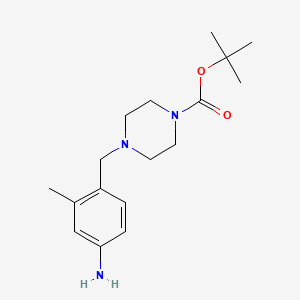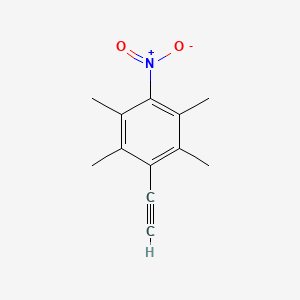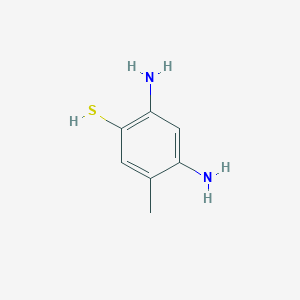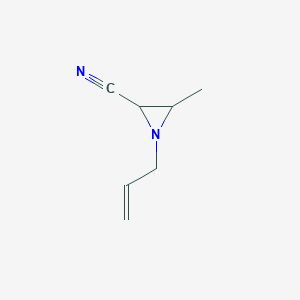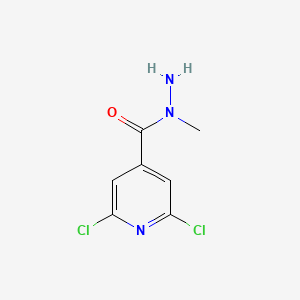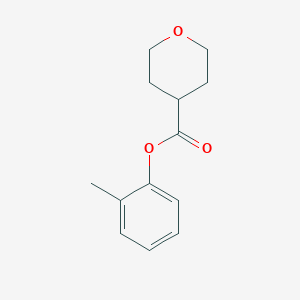
(2-methylphenyl) oxane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylphenyl) oxane-4-carboxylate is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of a 2-methylphenyl group attached to an oxane ring, which is further substituted with a carboxylate group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylphenyl) oxane-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl magnesium bromide with oxane-4-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. The final product is typically purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-methylphenyl) oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(2-methylphenyl) oxane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-methylphenyl) oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
Oxirane: Another cyclic ether with a three-membered ring structure.
4-(2-methylphenyl)oxane-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxylate.
Uniqueness
(2-methylphenyl) oxane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2-methylphenyl) oxane-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-10-4-2-3-5-12(10)16-13(14)11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 |
Clave InChI |
GZHLGDDLPMIHRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



